Monocyclohexyl Phthalate-d4 chemical properties
Monocyclohexyl Phthalate-d4 chemical properties
An In-Depth Technical Guide to Monocyclohexyl Phthalate-d4 (MCHP-d4) for Advanced Analytical Applications
Introduction
Monocyclohexyl Phthalate-d4 (MCHP-d4) is the deuterium-labeled analogue of Monocyclohexyl Phthalate (MCHP). MCHP is the primary and bioactive metabolite of the widely used plasticizer, Dicyclohexyl Phthalate (DCHP).[1][2] As concerns over the environmental prevalence and potential endocrine-disrupting effects of phthalates continue to grow, the accurate quantification of their metabolites in biological and environmental matrices has become a critical task for researchers, toxicologists, and regulatory bodies.[3]
This guide serves as a technical resource for scientists and drug development professionals, detailing the core chemical properties of MCHP-d4 and its pivotal role as a high-fidelity internal standard in modern analytical workflows. The application of stable isotope-labeled standards like MCHP-d4 is the cornerstone of the isotope dilution mass spectrometry (IDMS) technique, which represents the gold standard for precise and accurate quantification of trace-level analytes.[4][5] We will explore the physicochemical rationale for its use, provide detailed experimental protocols, and discuss the toxicological context that drives the need for such rigorous analytical methods.
Section 1: Physicochemical Properties and Structural Rationale
The efficacy of MCHP-d4 as an internal standard is rooted in its fundamental chemical and physical properties. It is designed to be chemically identical to the native MCHP analyte in its behavior during extraction and chromatographic separation, yet distinguishable by its mass in a mass spectrometer.
Core Chemical Properties
| Property | Value | Source(s) |
| Chemical Name | mono-Cyclohexyl Phthalate-3,4,5,6-d4 | [4] |
| CAS Number | 1398066-18-6 | [6] |
| Molecular Formula | C₁₄H₁₂D₄O₄ | [6] |
| Molecular Weight | ~252.30 g/mol | [6] |
| Appearance | White to Off-White Solid | [4][6] |
| Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage (In Solvent) | -80°C for up to 6 months | [4] |
Expertise in Practice: The Significance of Deuterium Placement
The designation "3,4,5,6-d4" indicates that the four deuterium atoms are strategically placed on the aromatic benzene ring.[4] This is a critical design choice. The carbon-deuterium bonds on an aromatic ring are exceptionally stable and not susceptible to hydrogen-deuterium exchange under typical sample preparation or chromatographic conditions. This structural integrity ensures that the mass difference between the standard and the analyte remains constant throughout the analytical process, a fundamental requirement for accurate isotope dilution analysis. Placing labels on the more chemically labile cyclohexyl group could risk isotope loss, compromising quantification.
Metabolic Origin and Structural Relationship
MCHP-d4 is the analytical surrogate for MCHP, the metabolite formed by the hydrolysis of one of the ester linkages in the parent compound, DCHP. Understanding this pathway is crucial for designing biomonitoring studies.
Caption: Metabolic pathway from DCHP to MCHP and its relationship to the MCHP-d4 standard.
Section 2: The Gold Standard: MCHP-d4 in Isotope Dilution Mass Spectrometry (IDMS)
The core utility of MCHP-d4 is to enable highly accurate quantification through Isotope Dilution Mass Spectrometry (IDMS). This technique is superior to methods using other types of internal standards (e.g., structural analogues) because the stable isotope-labeled (SIL) standard behaves virtually identically to the native analyte through every step of the process.
Trustworthiness by Design: The Self-Validating Workflow
The addition of a known quantity of MCHP-d4 to a sample at the very beginning of the workflow creates a self-validating system. Any loss of the native MCHP analyte during sample extraction, cleanup, or derivatization will be accompanied by a proportional loss of the MCHP-d4 standard.[5] Similarly, any variation in instrument response, such as ionization suppression or enhancement caused by the sample matrix, will affect both the analyte and the standard equally.[5] By measuring the ratio of the analyte to the SIL standard, these variations are effectively canceled out, leading to highly precise and accurate results that are independent of sample recovery.
Caption: The Isotope Dilution Mass Spectrometry (IDMS) workflow using MCHP-d4.
Section 3: Analytical Methodology: A Validated LC-MS/MS Protocol
The following protocol provides a robust, field-proven methodology for the quantification of MCHP in human urine using online solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This automated approach is ideal for high-throughput biomonitoring studies.[7]
Experimental Protocol: Quantification of MCHP in Urine
1. Reagent and Standard Preparation
-
Scientist's Note: The use of high-purity solvents and certified reference materials is paramount to avoid background contamination, as phthalates are ubiquitous in laboratory environments.[8]
-
MCHP-d4 Stock (100 µg/mL): Accurately weigh 1 mg of MCHP-d4 solid. Dissolve in 10 mL of methanol. Store at -20°C.
-
MCHP Native Stock (100 µg/mL): Prepare in the same manner as the MCHP-d4 stock.
-
Working Internal Standard (100 ng/mL): Dilute the MCHP-d4 stock solution with 90:10 water:methanol.
-
Calibration Standards (0.1 - 100 ng/mL): Prepare a series of calibration standards by spiking appropriate amounts of the MCHP native stock into a certified blank urine matrix.
2. Sample Preparation
-
Rationale: In humans, phthalate metabolites are often excreted as water-soluble glucuronide conjugates. An enzymatic hydrolysis step is essential to cleave this conjugate and measure the total MCHP concentration.
-
Pipette 100 µL of urine sample (or calibrator/QC) into a 2 mL autosampler vial.
-
Add 100 µL of ammonium acetate buffer (pH 6.5) containing β-glucuronidase enzyme.
-
Add 20 µL of the working internal standard solution (100 ng/mL MCHP-d4).
-
Vortex gently and incubate at 37°C for 2 hours.
-
Centrifuge to pellet any precipitate before placing in the autosampler.
3. Instrumental Analysis: Online SPE-LC-MS/MS
-
Rationale: An online SPE system automates the extraction and cleanup, reducing manual labor and potential for error. Negative electrospray ionization (ESI) is used because the carboxylic acid moiety of MCHP is readily deprotonated, forming a highly stable [M-H]⁻ ion for sensitive detection.[7]
Table 1: Example Chromatographic & SPE Conditions
| Parameter | Condition |
|---|---|
| SPE Cartridge | C18, e.g., Agilent ZORBAX SB-C18, 3.5 µm |
| SPE Loading Pump | 1% Methanol in Water |
| Analytical Column | C18, e.g., Waters XBridge C18, 3.5 µm, 2.1 x 10 cm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | Start at 30% B, ramp to 95% B over 8 min, hold 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 50 µL |
Table 2: Example Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | MCHP (Analyte) | MCHP-d4 (Internal Standard) |
|---|---|---|
| Ionization Mode | ESI Negative | ESI Negative |
| Precursor Ion (Q1) | m/z 247.1 | m/z 251.1 |
| Product Ion (Q3) - Quantifier | m/z 121.0 | m/z 125.0 |
| Product Ion (Q3) - Qualifier | m/z 165.0 | m/z 169.0 |
| Collision Energy | Analyte-specific optimization required | Analyte-specific optimization required |
-
Scientist's Note on Fragmentation: The precursor ion represents the deprotonated molecule [M-H]⁻. The quantifier ion (m/z 121.0) corresponds to a stable fragment of the phthalate structure, while the qualifier (m/z 165.0) corresponds to the deprotonated phthalic acid moiety. The 4 Dalton mass shift is maintained in both the precursor and fragment ions, confirming the identity and integrity of the labeled standard.
4. Calibration and Quantification
-
Generate a calibration curve by plotting the peak area ratio (MCHP / MCHP-d4) against the known concentrations of the prepared calibrators.
-
Apply a linear regression model to the curve.
-
Calculate the concentration of MCHP in unknown samples by interpolating their measured peak area ratios from the regression line.
Section 4: Metabolism and Toxicological Context
The measurement of MCHP is not merely an academic exercise; it is a critical component of human exposure assessment. DCHP, the parent compound, is a hydrophobic diester.[9] Following ingestion or absorption, it is rapidly metabolized by esterase enzymes into the more polar monoester, MCHP.[1] This monoester is the primary bioactive form of the chemical and the main target for biomonitoring.[10]
Phthalates as a class, including DCHP and its metabolite MCHP, are under intense scrutiny for their endocrine-disrupting properties.[3] They have been shown in various studies to interfere with hormonal signaling pathways, and exposure has been associated with reproductive and developmental health issues.[3][10] Therefore, using robust analytical methods with reliable internal standards like MCHP-d4 to accurately determine the levels of exposure in human populations is essential for public health research and regulatory decision-making.
Conclusion
Monocyclohexyl Phthalate-d4 is an indispensable tool for the modern analytical scientist. Its carefully designed structure, with stable isotopic labels, provides the foundation for the gold-standard IDMS method. By compensating for nearly all sources of analytical variability, MCHP-d4 enables the generation of highly accurate, precise, and defensible data. This level of analytical rigor is fundamental to advancing our understanding of human exposure to DCHP and to safeguarding public health from the potential risks posed by environmental endocrine disruptors.
References
- Overview of Phthalates Toxicity. Consumer Product Safety Commission. [URL: https://www.cpsc.
- Monocyclohexyl Phthalate-d4. ChemBK. [URL: https://www.chembk.
- Monocyclohexyl phthalate | C14H16O4 | CID 165618. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.
- CAS 7517-36-4: Monocyclohexyl phthalate. CymitQuimica. [URL: https://www.cymitquimica.com/cas/7517-36-4]
- Mono(2-ethylhexyl)phthalate accumulation disturbs energy metabolism of fat cells. PubMed, National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/25543134/]
- Toxicity and metabolism of monoethylhexyl phthalate and diethylhexyl phthalate: a survey of recent literature. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Toxicity-and-metabolism-of-monoethylhexyl-and-a-of-Thomas-Northup/4214f42f65f17d23d8544d9f69165b6e22c7a233]
- Monocyclohexyl Phthalate-D4 | CAS No- 1398066-18-6. Simson Pharma Limited. [URL: https://www.simsonpharma.
- Mono-Cyclohexyl Phthalate-3,4,5,6-d4 | Stable Isotope. MedChemExpress. [URL: https://www.medchemexpress.
- CAS No : 1398066-18-6| Chemical Name : Monocyclohexyl Phthalate-d4. Pharmaffiliates. [URL: https://www.
- Mono(2-ethylhexyl) Phthalate Disrupts Mitochondrial Function, Dynamics and Biogenesis in Human Trophoblast Cells at Human Exposure Range Concentrations. MDPI. [URL: https://www.mdpi.com/2073-4409/13/4/339]
- Mono-cyclohexyl phthalate (MCHP) (Compound). Exposome-Explorer, IARC. [URL: https://exposome-explorer.iarc.fr/compounds/1505]
- Toxicity and metabolism of monoethylhexyl phthalate and diethylhexyl phthalate: a survey of recent literature. PubMed, National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/7038132/]
- ANALYTICAL INFORMATION - Monocyclohexyl Phthalate-d4. Pharmaffiliates. [URL: https://www.pharmaffiliates.com/uploads/productdocs/pdoc_1639140417.pdf]
- CAS No : 1398066-18-6 | Chemical Name : Monocyclohexyl Phthalate-d4. Pharmaffiliates. [URL: https://www.
- CAS 1276197-22-8 (Mono-2-ethylhexyl phthalate-[d4]). BOC Sciences. [URL: https://isotope.bocsci.
- Mono(ethylhexyl) Phthalate-D4. CRM LABSTANDARD. [URL: https://labstandard.
- Application Notes and Protocols for Bis(4-Methyl-2-pentyl) Phthalate-d4 as an Internal Standard. Benchchem. [URL: https://www.benchchem.
- Rapid, automated online SPE-LC-QTRAP-MS/MS method for the simultaneous analysis of 14 phthalate metabolites and 5 bisphenol anal. The University of Queensland eSpace. [URL: https://espace.library.uq.edu.au/view/UQ:382103/UQ382103_OA.pdf]
- Phthalates in the environment: Their toxicology and associated risk to humans. ResearchGate. [URL: https://www.researchgate.
- Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. MDPI. [URL: https://www.mdpi.com/2305-6304/12/1/1]
- Synthesis of a Potential New Internal Standard for the Analytical Determination of Dibutyl Phthalate (DBP) and Monobutyl Phthala. Creighton Digital Repository. [URL: https://dspace.creighton.edu/xmlui/bitstream/handle/10504/124707/2019%20Thesis%20Final%20Draft.pdf?sequence=1]
- Method of Test for Phthalate Plasticizers in Foods. Taiwan Food and Drug Administration. [URL: https://www.fda.gov.
- Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). OIV. [URL: https://www.oiv.int/public/medias/2501/e-as323-10.pdf]
- Methods for the determination of phthalates in food. JRC Publications Repository. [URL: https://publications.jrc.ec.europa.eu/repository/handle/JRC33451]
Sources
- 1. Monocyclohexyl phthalate | C14H16O4 | CID 165618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 7517-36-4: Monocyclohexyl phthalate | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. cpsc.gov [cpsc.gov]
- 10. mdpi.com [mdpi.com]
